Sodium pyruvate-1,2-13C2

Catalog No.
S957600
CAS No.
312623-97-5
M.F
C3H3NaO3
M. Wt
112.029 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium pyruvate-1,2-13C2

CAS Number

312623-97-5

Product Name

Sodium pyruvate-1,2-13C2

IUPAC Name

sodium;2-oxo(1,2-13C2)propanoate

Molecular Formula

C3H3NaO3

Molecular Weight

112.029 g/mol

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1,3+1;

InChI Key

DAEPDZWVDSPTHF-MEFQWSPQSA-M

SMILES

CC(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]

Isomeric SMILES

C[13C](=O)[13C](=O)[O-].[Na+]

Sodium pyruvate-1,2-13C2 is a specifically isotopically labeled form of sodium pyruvate, a key molecule in cellular metabolism. The carbon-13 (¹³C) isotope enrichment at positions 1 and 2 of the pyruvate molecule allows researchers to trace its fate and dynamics within biological systems using a technique called Isotope Ratio Mass Spectrometry (IRMS) .

Metabolic Flux Analysis:

  • By incorporating sodium pyruvate-1,2-13C2 into cell cultures or organisms, scientists can track its incorporation into various downstream metabolites. This allows them to measure the rates of specific metabolic pathways, providing valuable insights into cellular function and response to different conditions .

Mechanism Elucidation:

  • The ¹³C label in sodium pyruvate-1,2-13C2 can be used to study the mechanisms of enzymatic reactions that utilize pyruvate as a substrate. By analyzing the ¹³C enrichment patterns in the product molecules, researchers can gain information about the specific steps involved in the enzymatic conversion .

Metabolic Modeling:

  • The data obtained from using sodium pyruvate-1,2-13C2 can be integrated into mathematical models of cellular metabolism. These models help researchers understand the complex interplay between different metabolic pathways and predict the cellular response to various stimuli .

Drug Discovery:

  • Studying the metabolic effects of potential drugs using sodium pyruvate-1,2-13C2 can provide valuable information about their mechanism of action and potential side effects. By analyzing the changes in metabolic flux upon drug treatment, researchers can identify potential drug targets and assess the efficacy of drug candidates .

Sodium pyruvate-1,2-13C2 is an isotopically labeled compound with the molecular formula CH3COCO2Na, where the carbon atoms at positions 1 and 2 are enriched with the carbon-13 isotope. This compound plays a significant role in biochemical and metabolic research, particularly in studies focused on glycolysis and the citric acid cycle. Its isotopic labeling allows researchers to trace metabolic pathways and understand cellular processes more effectively .

, including:

  • Oxidation: It can be oxidized to form acetic acid and carbon dioxide. Common oxidizing agents used in this reaction include potassium permanganate and hydrogen peroxide.
  • Reduction: Sodium pyruvate-1,2-13C2 can be reduced to form lactic acid, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile involved (e.g., amines or alcohols) .

Sodium pyruvate-1,2-13C2 is crucial in several biological processes. It serves as a key intermediate in glycolysis, where it is produced from glucose through enzymatic reactions. Once formed, it enters the mitochondria and is converted into acetyl coenzyme A by the enzyme pyruvate dehydrogenase complex. This acetyl coenzyme A then enters the citric acid cycle, contributing to ATP production and energy metabolism. The compound also plays a role in reducing oxidative stress by influencing the production of reactive oxygen species .

The synthesis of sodium pyruvate-1,2-13C2 typically involves several steps:

  • Isotopic Labeling: The initial step involves synthesizing pyruvic acid labeled with carbon-13 at the desired positions. This can be achieved through methods such as carboxylation of labeled acetaldehyde or oxidation of labeled lactic acid.
  • Neutralization: The labeled pyruvic acid is then neutralized with sodium hydroxide to form the sodium salt.
  • Purification: Industrial production often requires recrystallization from purified water followed by filtration to remove impurities. The final product is obtained by crystallization using anhydrous ethanol under reduced pressure for high purity .

Sodium pyruvate-2,3-13C2Carbon at positions 2 and 3Metabolic tracing in glycolysisSodium acetate-1,2-13C2Carbon at positions 1 and 2Used in studies of acetate metabolismSodium lactate-3,4-13C2Carbon at positions 3 and 4Investigates lactate metabolismSodium citrate-1,5-13C2Carbon at positions 1 and 5Explores citric acid cycle dynamics

Uniqueness of Sodium Pyruvate-1,2-13C2:
Sodium pyruvate-1,2-13C2 is unique due to its specific labeling at positions 1 and 2, which allows for targeted studies on glycolytic pathways and their intermediates. This specificity enhances its utility in tracing metabolic fluxes more accurately compared to other labeled compounds.

Research involving sodium pyruvate-1,2-13C2 has demonstrated its utility in understanding metabolic pathways through interaction studies. For instance, hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) have been employed to enhance the detection of this compound using nuclear magnetic resonance spectroscopy. These techniques allow researchers to observe real-time metabolic conversions and interactions within cells .

Dates

Modify: 2024-04-14

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